2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione
Description
The compound 2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone core known for its versatility in organic synthesis and applications in materials science, medicinal chemistry, and photochemistry. These analogs share the indene-dione scaffold, which imparts unique electronic and steric properties, influencing reactivity, photostability, and biological activity .
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(1-methylindazol-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-4-8-12(13)15(18-19)14-16(20)10-6-2-3-7-11(10)17(14)21/h2-9,14H,1H3 |
InChI Key |
HYAGEHVCCAKBOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indazole and indene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the signaling pathways that promote cell growth and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on indene-1,3-dione derivatives with varying substituents, highlighting differences in synthesis, physicochemical properties, and applications.
Key Observations :
- Synthetic Routes : Water-based multicomponent reactions (e.g., imidazolidin-ylidene derivatives) offer greener alternatives to acetic acid-mediated condensations .
- Yields and Purity: Hydrazono derivatives (e.g., phenylhydrazono) exhibit moderate yields (49–52%), likely due to competing side reactions during hydrazine coupling .
- Thermal Stability: Higher melting points (>200°C) are common in rigid, planar structures (e.g., quinoxaline derivatives), enhancing crystallinity .
Photochemical and Electronic Properties
- Pyrophthalone (PP) and Quinophthalone (QP): These derivatives show solvent-dependent photostability. In ethanol, QP exhibits stability under UV light (λ = 253.7 nm), while PP undergoes radical formation in alkaline solutions, generating solvated electrons (e⁻) .
- Hydrazono Derivatives: The presence of hydrazone groups (e.g., 2-(phenylhydrazono)) introduces pH-sensitive tautomerism (diketo ↔ enol), altering UV-Vis absorption and fluorescence properties. These compounds serve as Cu²⁺-selective chemosensors with detection limits <1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
